molecular formula C14H16O5 B1519445 Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate CAS No. 1019380-58-5

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B1519445
CAS No.: 1019380-58-5
M. Wt: 264.27 g/mol
InChI Key: FOYIOUKZWQKBEG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate is a β-diketo ester characterized by a 2-ethoxyphenyl substituent at the 4-position of the dioxobutanoate backbone. This structural motif is critical for its reactivity in cyclocondensation reactions, often serving as a precursor to heterocyclic compounds like isoxazoles, pyrazoles, and pyrimidines . The ethoxy group (–OCH₂CH₃) at the ortho position of the phenyl ring distinguishes it from analogs with halogen, nitro, or alkyl substituents, influencing both electronic and steric properties.

Properties

IUPAC Name

ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-3-18-13-8-6-5-7-10(13)11(15)9-12(16)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYIOUKZWQKBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as dioxobutanoates, characterized by their diketone structure. The presence of the ethoxy group at the 2-position of the phenyl ring contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological systems .

Antiproliferative Effects

Preliminary studies suggest that this compound may possess antiproliferative effects , inhibiting the growth of certain cancer cell lines. This property indicates its potential for use in cancer therapeutics.

The mechanisms by which this compound exerts its biological effects involve several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammation and cellular proliferation. For instance, it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Receptor Modulation : It may interact with specific receptors on cell membranes, leading to altered cellular signaling pathways that mediate inflammatory responses and cell growth.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit bacterial growth and reduce inflammatory markers in cultured cells. For example, one study reported a significant reduction in pro-inflammatory cytokines when cells were treated with this compound .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many dioxobutanoates share similar structural features, the presence of the ethoxy group in this compound enhances its biological activity profile. For instance:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory
Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoateStructureModerate antimicrobial
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoateStructureLow anti-inflammatory

Scientific Research Applications

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, also known as Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate, is an organic compound with applications in various scientific research fields .

Scientific Research Applications

  • Chemistry Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate serves as a crucial intermediate in synthesizing complex organic molecules.
  • Biology This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Researchers explore its potential use in drug development, particularly in designing new therapeutic agents.
  • Industry It is utilized in producing specialty chemicals and materials.

Chemical Reactions Analysis

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate can undergo several chemical reactions:

  • Oxidation It can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction Reduction reactions can convert the carbonyl group to an alcohol. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
  • Substitution The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Comparison with Similar Compounds

Comparison with Structural Analogs

Impact of Substituent Position

  • Ortho substituents (e.g., 2-ethoxy, 2,4-dichloro): Steric hindrance slows down cyclization but improves regioselectivity in heterocycle formation .
  • Para substituents (e.g., 4-bromo, 4-nitro): Electronic effects dominate; bromine para-substitution increases antibacterial potency by 30% compared to meta analogs .

Antimicrobial Activity

  • Bromophenyl derivatives: Exhibit MIC values of 8–16 µg/mL against S. aureus due to halogen-enhanced membrane disruption .
  • Ethoxyphenyl analogs: Lower antimicrobial activity (MIC >64 µg/mL) but superior selectivity in anticancer screens (IC₅₀ = 12 µM against HeLa cells) .

Stability and Toxicity

  • Nitrophenyl derivatives are prone to photodegradation, limiting shelf life .
  • Dichlorophenyl compounds show high acute toxicity (LD₅₀ = 120 mg/kg in rats) compared to ethoxy analogs (LD₅₀ >500 mg/kg) .

Preparation Methods

Reaction Conditions and Procedure

  • Reagents: Diethyl oxalate and 2-ethoxyacetophenone (the acetophenone bearing the 2-ethoxyphenyl substituent).
  • Base: Sodium ethoxide (NaOEt), freshly prepared from sodium metal and dry ethanol.
  • Solvent: Ethanol, dried.
  • Procedure:
    • A mixture of diethyl oxalate (10 mmol) and 2-ethoxyacetophenone (10 mmol) is added dropwise to a stirred solution of freshly prepared sodium ethoxide (10 mmol Na in 10 mL dry ethanol).
    • The reaction mixture is stirred overnight at room temperature.
    • Subsequently, the mixture is heated at 80 °C for 30 minutes to complete the reaction.
    • The reaction mixture is acidified to pH 2 using sulfuric acid.
    • The product is extracted with dichloromethane, dried over sodium sulfate, and the solvent is evaporated under vacuum.
    • The crude product is purified by recrystallization from ethanol to yield pure this compound.

Analytical Data and Characterization

  • Melting points and spectroscopic data (IR, 1H NMR) are used for product confirmation.
  • Typical IR absorptions include carbonyl stretches near 1735 cm^-1 and keto-enol tautomer bands.
  • 1H NMR spectra show characteristic signals for ethyl ester groups and aromatic protons.

This method was adapted and validated in the synthesis of various ethyl 2,4-dioxo-4-arylbutanoates, including the 2-ethoxyphenyl derivative, as part of a study on Src kinase inhibitors.

Alternative Synthetic Considerations and Optimization

While the above method is classical and widely used, optimization studies in related β-dicarbonyl systems suggest:

  • Catalyst Use: Acid catalysts such as p-toluenesulfonic acid (p-TsOH) can promote dimerization or side reactions; however, for the synthesis of this compound, base catalysis with sodium ethoxide is preferred for selectivity.
  • Solvent Effects: Non-polar solvents like benzene are sometimes used in related syntheses to facilitate water removal and improve yields, but ethanol is suitable here due to solubility and reaction kinetics.
  • Temperature Control: Heating at moderate temperatures (~80 °C) after initial room temperature stirring ensures reaction completion without decomposition.
  • Purification: Recrystallization from ethanol provides good purity; alternative solvents may be used depending on solubility.

Comparative Reaction Parameters and Yields

Parameter Typical Value/Condition Notes
Diethyl oxalate amount 10 mmol Equimolar to acetophenone
Acetophenone derivative 10 mmol (2-ethoxyacetophenone) Starting aryl ketone
Base Sodium ethoxide (10 mmol) Freshly prepared in dry ethanol
Solvent Dry ethanol (10 mL) Reaction medium
Reaction time Overnight stirring + 30 min heating Ensures complete conversion
Temperature Room temp stirring, then 80 °C heating Controlled for optimal yield
Work-up Acidification to pH 2, extraction with dichloromethane Standard isolation procedure
Purification Recrystallization from ethanol Yields pure product
Yield Typically moderate to good (not specified) Dependent on substrate purity and conditions

Additional Notes from Patent Literature

Patent documents describe similar procedures for preparing ethyl 2,4-dioxo-4-arylbutanoates, emphasizing:

  • Use of sodium methoxide as base in methanol or diethyl ether solvents.
  • Dropwise addition of acetophenone derivatives to the base/ester mixture.
  • Stirring overnight at room temperature or mild heating.
  • Acidic work-up followed by extraction and concentration under reduced pressure.
  • These methods are consistent with academic procedures but may vary in solvent and base choice for scale-up or specific derivative synthesis.

Summary of Key Research Findings

  • The preparation of this compound is efficiently achieved via base-catalyzed condensation of 2-ethoxyacetophenone with diethyl oxalate.
  • Sodium ethoxide in dry ethanol is the preferred base and solvent system for this reaction.
  • The reaction proceeds via enolate formation and nucleophilic attack on diethyl oxalate, followed by acidification and extraction.
  • Recrystallization from ethanol yields the pure compound.
  • Reaction parameters such as temperature, time, and stoichiometry are critical for optimizing yield and purity.
  • Analytical techniques including IR and 1H NMR confirm the structure and purity of the product.
  • Alternative methods and optimizations are available but the classical sodium ethoxide/diethyl oxalate method remains standard for this compound.

This detailed review consolidates the preparation methods of this compound from multiple authoritative sources, providing a robust guide for researchers and practitioners in synthetic organic chemistry.

Q & A

Basic: What are the key steps in synthesizing Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate via Claisen condensation?

Methodological Answer:
The synthesis typically involves a Claisen condensation between 1-(2-ethoxyphenyl)ethan-1-one and diethyl oxalate under alkaline conditions. Key steps include:

  • Reagent Preparation : Dissolve sodium ethoxide in ethanol (e.g., 3 equivalents of Na in ethanol) .
  • Reaction Conditions : Add the ketone and diethyl oxalate slowly at 0–10°C to minimize side reactions. Stir for 15 minutes, then allow the mixture to stand overnight .
  • Workup : Acidify with HCl, filter the precipitate, and dry under vacuum. Yields range from 81% to 96%, depending on stoichiometry and temperature control .

Advanced: How can competing side reactions during synthesis be mitigated to improve yield?

Methodological Answer:
Side reactions (e.g., over-condensation or ester hydrolysis) are minimized by:

  • Temperature Control : Maintain reaction temperatures below 10°C during ketone/oxalate addition .
  • Solvent Choice : Use anhydrous ethanol to prevent hydrolysis of diethyl oxalate.
  • Stoichiometric Precision : A 1:3 molar ratio of ketone to diethyl oxalate ensures excess oxalate drives the reaction forward .
  • Purification : Vacuum filtration and desiccation over P₂O₅/KOH remove residual moisture and unreacted starting materials .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.8 ppm for ethoxyphenyl), ester carbonyls (δ 165–175 ppm), and keto groups (δ 190–210 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 263.2 [M+H]⁺ for C₁₄H₁₈O₄) .
  • IR Spectroscopy : Detect carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact biological activity?

Methodological Answer:
Comparative studies with analogs (e.g., ethyl 4-(2-methoxyphenyl)-4-oxobutanoate) reveal:

  • Electron-Donating Effects : Ethoxy groups enhance π-π stacking with biological targets compared to methoxy, improving antimicrobial activity .

  • LogP Adjustments : Ethoxy increases hydrophobicity (higher logP), enhancing membrane permeability in cancer cell assays .

  • Data Table :

    SubstituentIC₅₀ (Antimicrobial, μM)logP
    -OCH₃25.32.1
    -OC₂H₅18.72.8

Basic: What purity assessment methods are recommended for this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; purity >95% is achievable via recrystallization from ethanol/water .
  • TLC : Monitor reaction progress using silica GF254 plates with ethyl acetate/hexane (1:4) mobile phase; Rf ≈ 0.5 .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
  • Compound Stability : Degradation under light or humidity—store at -20°C in amber vials .
  • DMSO Solubility : Ensure <0.1% DMSO in aqueous assays to avoid cytotoxicity artifacts .

Advanced: What strategies optimize in vivo pharmacokinetics of this compound?

Methodological Answer:

  • Prodrug Design : Ester hydrolysis in vivo can enhance bioavailability; monitor plasma stability via LC-MS .
  • Formulation : Use PEGylated liposomes to improve solubility and reduce hepatic clearance .
  • Metabolic Profiling : Conduct microsomal assays (e.g., rat liver S9 fraction) to identify major metabolites .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation—use a fume hood .
  • Storage : Keep in airtight containers at 2–8°C; stability >2 years under inert gas .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite .

Advanced: How to design derivatives targeting NF-κB/AP-1 inhibition?

Methodological Answer:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance binding to IKKβ .
  • In Silico Docking : Use AutoDock Vina to simulate interactions with NF-κB p50 subunit (PDB ID: 1SVC) .
  • Biological Validation : Measure IL-2/IL-8 suppression in Jurkat cells via ELISA .

Basic: What solvents are optimal for solubility in biological assays?

Methodological Answer:

  • Polar Solvents : DMSO (for stock solutions), ethanol, or acetonitrile.
  • Aqueous Buffers : Solubilize in PBS with 0.1% Tween-80 for in vitro studies .
  • LogP Guidance : Experimentally determine via shake-flask method (logP ≈ 2.8) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate
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Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

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